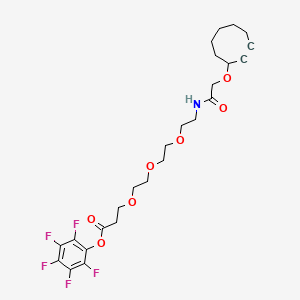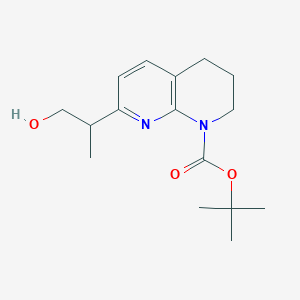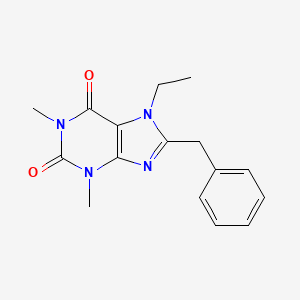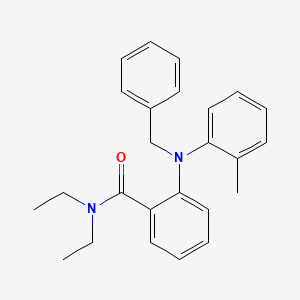![molecular formula C15H18N2O4 B11833691 1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid CAS No. 1131594-87-0](/img/structure/B11833691.png)
1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group attached to a biazetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then used to introduce the benzyloxycarbonyl protecting group . The biazetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group or the benzyloxycarbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The biazetidine ring structure may interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: Similar in structure but with an indoline ring instead of a biazetidine ring.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Features a piperidine ring and is used in similar applications.
Uniqueness
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is unique due to its biazetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1131594-87-0 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1-(1-phenylmethoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c18-14(19)12-6-16(7-12)13-8-17(9-13)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19) |
InChI Key |
HAXZEKLANUVRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)



![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

